2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is a spirocyclic compound featuring:
- Spiro[4.5]decane core: A bicyclic system with a 5-membered oxa (oxygen-containing) ring and a 6-membered aza (nitrogen-containing) ring.
- Fmoc protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the nitrogen, commonly used in peptide synthesis for its base-labile deprotection.
- Acetic acid substituent: Positioned at the 3rd carbon of the spiro system, enhancing solubility and enabling conjugation reactions.
This compound is pivotal in medicinal chemistry and drug development due to its constrained geometry and functional versatility.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(9-11-30-12-10-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRXUQUVBHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor each step of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the spirocyclic core or the Fmoc group, potentially leading to the removal of the protecting group or modification of the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to deprotected amines or modified spirocyclic structures.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine
Medically, the compound’s potential as a drug candidate is being explored. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing an active amine that can interact with enzymes, receptors, or other proteins. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Diazaspiro vs. Oxa-Azaspiro : Diazaspiro compounds (e.g., Compound 23) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing oxygen’s electron-donating effects .
- Positional Isomerism : The target’s acetic acid at C3 vs. C4 in alters steric interactions and molecular geometry, impacting binding affinity in biological systems.
Protecting Group Variations
Key Observations :
- Fmoc vs. Boc : Fmoc’s bulkiness (fluorenyl group) increases steric hindrance but enables orthogonal deprotection in multi-step syntheses. Boc is smaller and acid-labile, suitable for acidic-stable intermediates .
- Molecular Weight : Fmoc derivatives (e.g., target) are ~30% heavier than Boc analogs, affecting solubility and crystallization behavior.
Substituent Effects on Physical Properties
Key Observations :
- Melting Points : Lower melting points (e.g., 71–74°C for Boc derivatives ) correlate with reduced crystallinity, while dioxo and phenyl groups (e.g., Compound 47) enhance intermolecular interactions, raising melting points .
- Acid vs. Ester Groups: Propanoic acid (Compound 47) increases hydrogen bonding vs. ester derivatives, contributing to higher thermal stability.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid, also known by its CAS number 2649078-85-1, is a compound with significant potential in medicinal chemistry. Its structure features a spirocyclic framework, which is often associated with unique biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is C23H22N2O5, with a molecular weight of approximately 406.4 g/mol. The structural complexity contributes to its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 2649078-85-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. Research indicates that compounds with similar structures exhibit activities such as:
- Anticonvulsant effects : By modulating neurotransmitter release.
- Antimicrobial properties : Through disruption of bacterial cell membranes.
These activities suggest that the compound may serve as a scaffold for developing new therapeutic agents.
Biological Activity Studies
Recent studies have explored the biological implications of this compound through various assays and experimental models. Below are summarized findings from key studies:
Case Study 1: Anticonvulsant Activity
In a study assessing the anticonvulsant properties of related compounds, it was found that derivatives of spirocyclic structures displayed significant protective effects against induced seizures in animal models. The mechanism was linked to enhanced GABAergic transmission.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of similar compounds, revealing that they exhibited potent activity against Gram-positive bacteria, likely due to their ability to penetrate bacterial membranes and interfere with cell wall synthesis.
Comparative Analysis
A comparative analysis of related compounds provides insights into the specific activity profiles and potential therapeutic applications.
| Compound Name | Anticonvulsant Activity | Antimicrobial Activity |
|---|---|---|
| 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa... | Moderate | Strong |
| 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa... | High | Moderate |
| 2-Azaspiro[4.5]decan-3-one | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
